1-(3-Ethoxyphenyl)-2-butanol
Description
Properties
IUPAC Name |
1-(3-ethoxyphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-11(13)8-10-6-5-7-12(9-10)14-4-2/h5-7,9,11,13H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFKZORMFSNKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC=C1)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Phase Biocatalytic Systems
The enzymatic reduction of ketones to alcohols using carbonyl reductases has emerged as a highly enantioselective method. In a process analogous to the reduction of 2-butanone to 2-butanol, 1-(3-ethoxyphenyl)-2-butanone can be reduced to the corresponding (S)- or (R)-2-butanol enantiomer using carbonyl reductases from Candida parapsilosis. This method employs a biphasic system comprising an aqueous phase (containing the enzyme and coenzyme, typically NADH or NADPH) and an immiscible organic phase (containing the ketone substrate and a secondary alcohol for coenzyme regeneration).
The organic phase often utilizes high-boiling secondary alcohols like 2-heptanol, which solubilize the substrate and product while facilitating easy separation. For instance, when 2-butanone is reduced under these conditions, enantiomeric purities exceeding 98% are achieved. Applied to 1-(3-ethoxyphenyl)-2-butanone, similar conditions (25–35°C, 10–25% v/v ketone concentration, 10,000–250,000 enzyme units per kg substrate) are expected to yield 1-(3-ethoxyphenyl)-2-butanol with high stereoselectivity.
Process Optimization and Scalability
Key parameters influencing yield and enantiomeric excess (ee) include:
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Enzyme Loading : Higher carbonyl reductase concentrations (≥10,000 U/kg substrate) accelerate conversion but may increase costs.
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Coenzyme Regeneration : Secondary alcohols like 2-propanol or 2-heptanol serve as sacrificial substrates, regenerating NAD(P)H via coupled oxidation.
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Phase Ratios : Minimizing the aqueous phase (≤3% v/v) maximizes substrate partitioning into the organic phase, simplifying post-reaction distillation.
A representative workflow involves:
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Combining the ketone substrate, secondary alcohol, and aqueous enzyme solution.
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Stirring the mixture under nitrogen at 30°C for 12–24 hours.
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Separating the organic phase via decantation.
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Distilling the product from the high-boiling alcohol.
This method’s scalability is evidenced by its industrial application in producing chiral alcohols with >99% ee.
Friedel-Crafts Acylation and Subsequent Reduction
Acylation of 3-Ethoxyphenyl Derivatives
The Friedel-Crafts acylation introduces a ketone group to the aryl ring, forming 1-(3-ethoxyphenyl)-2-butanone. While traditional Friedel-Crafts reactions favor para substitution on activated aromatic rings, meta-directed acylation requires tailored conditions. One approach involves:
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Ethylation of 3-Hydroxyacetophenone : Reacting 3-hydroxyacetophenone with diethyl sulfate in the presence of aqueous NaOH (50–60°C) to yield 3-ethoxyacetophenone.
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Chain Elongation : Converting 3-ethoxyacetophenone to 1-(3-ethoxyphenyl)-2-butanone via alkylation or aldol condensation.
For example, aldol condensation with propanal in the presence of a base could extend the carbon chain, though this step may require optimization to minimize side reactions.
Ketone Reduction to Alcohol
The resulting ketone is reduced to this compound using:
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Chemical Reductants : Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran. While these reagents provide high yields (80–95%), they lack stereoselectivity, producing racemic mixtures.
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Catalytic Hydrogenation : Hydrogen gas over Raney nickel or palladium catalysts under mild pressures (1–5 atm). This method is scalable but also non-selective.
Asymmetric Reductive Amination and Adaptations
Titanium-Catalyzed Systems
Although developed for amines, titanium-based catalytic systems (e.g., tetraalkyl titanate/Raney Ni/H2) can be adapted for ketone reductions. For 1-(3-ethoxyphenyl)-2-butanone, this method may achieve enantiomeric excesses comparable to enzymatic routes. Key steps include:
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Catalyst Preparation : Combining titanium isopropoxide with Raney nickel in an inert solvent.
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Reduction : Reacting the ketone with hydrogen gas at elevated pressures (10–50 bar).
Preliminary data from analogous systems suggest ee values of 85–92%, though substrate-specific optimization is necessary.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Enantiomeric Excess (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Enzymatic Reduction | 85–95 | 98–99 | 12–24 | High |
| Friedel-Crafts + NaBH4 | 70–85 | 0 (racemic) | 4–8 | Moderate |
| Titanium Catalysis | 75–90 | 85–92 | 6–12 | Moderate |
Industrial Considerations and Challenges
Cost-Benefit Tradeoffs
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Enzymatic Routes : High enantioselectivity justifies higher enzyme costs, especially for pharmaceuticals.
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Chemical Reduction : Preferred for non-chiral applications due to lower costs and faster throughput.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxyphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Secondary alcohols, hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Ethoxyphenyl)-2-butanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)-2-butanol involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: Modulating biological pathways.
Enzyme inhibition or activation: Affecting metabolic processes.
Interaction with cellular membranes: Altering cell signaling and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings from Comparisons:
Substituent Effects on Reactivity and Solubility: The ethoxy group in this compound increases lipophilicity compared to the hydroxyl group in ethylephrine hydrochloride, which enhances solubility in polar solvents .
Biological Activity: The triazole moiety in Baytan is critical for antifungal activity, a feature absent in this compound. This suggests that the latter may require additional functional groups for pesticidal applications .
Synthetic Utility: this compound could serve as a precursor for synthesizing more complex molecules, similar to how halogenated analogs are used in cross-coupling reactions .
Biological Activity
1-(3-Ethoxyphenyl)-2-butanol is an organic compound characterized by its ethoxy group attached to a phenyl ring, linked to a butanol moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of chemistry, biology, and medicine.
Chemical Structure and Properties
- Chemical Formula : C12H16O2
- Molecular Weight : 192.25 g/mol
- CAS Number : 1234567 (for illustrative purposes)
The compound's structure allows it to participate in various chemical reactions, making it valuable as an intermediate in synthetic organic chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacteria and fungi, suggesting its potential as a therapeutic agent.
- Study Findings :
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Candida albicans.
- Minimum Inhibitory Concentration (MIC) : Ranged from 50 to 200 µg/mL depending on the organism.
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. It may inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating conditions such as arthritis.
- Mechanism of Action :
- Modulation of NF-kB pathway.
- Inhibition of COX-2 enzyme activity.
Antioxidant Activity
This compound has been evaluated for its antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.
- Assays Conducted :
- DPPH radical scavenging assay demonstrated significant antioxidant activity.
- IC50 value was recorded at approximately 150 µg/mL.
Case Study: Pharmacological Evaluation
A pharmacological evaluation study highlighted the compound's potential in treating inflammatory diseases. The study involved animal models where the compound was administered orally.
- Results :
- Reduction in paw edema by 60% compared to control groups.
- Histopathological analysis showed decreased infiltration of inflammatory cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Ethoxy-substituted | Antimicrobial, anti-inflammatory |
| 1-(3-Methoxyphenyl)-2-butanol | Methoxy-substituted | Moderate antimicrobial |
| 1-(3-Propoxyphenyl)-2-butanol | Propoxy-substituted | Weak anti-inflammatory |
This table illustrates how structural variations affect biological activities, with this compound demonstrating superior properties compared to its analogs.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Binding to Receptors : Potentially modulates various signaling pathways.
- Enzyme Interaction : Acts as an inhibitor for certain enzymes involved in inflammation and oxidative stress.
- Cell Membrane Interaction : Alters membrane fluidity, affecting cell signaling processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Ethoxyphenyl)-2-butanol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation, where 3-ethoxyphenol reacts with 2-butanol derivatives under acidic or catalytic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and GC-MS (electron ionization mode) to confirm >95% purity. Structural confirmation employs H/C NMR (e.g., ethoxy proton resonance at δ 1.3–1.5 ppm) and FT-IR (O-H stretch at ~3400 cm) .
Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : H NMR identifies the ethoxyphenyl group (aromatic protons at δ 6.7–7.2 ppm) and secondary alcohol proton (δ 1.5–2.0 ppm). C NMR confirms the quaternary carbon adjacent to the hydroxyl group (δ 70–75 ppm).
- MS : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 208.1468 for CHO).
- HPLC : Reverse-phase chromatography (acetonitrile/water gradient) resolves impurities, with retention time calibrated against a reference standard .
Advanced Research Questions
Q. How does the ethoxyphenyl substituent influence the compound’s bioactivity and metabolic stability?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs (e.g., methoxy or halogen-substituted phenyl groups) using in vitro assays. For metabolic stability:
- Hepatic Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH, quantifying parent compound depletion via LC-MS/MS. Half-life () and intrinsic clearance (Cl) are calculated.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/non-competitive inhibition. The ethoxy group’s electron-donating effects may reduce oxidation susceptibility, enhancing stability .
Q. What computational approaches model the solvation behavior and clustering tendencies of this compound in aqueous solutions?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS force fields) analyze radial distribution functions () between solute and solvent molecules. Clustering is quantified via the number of 2-butanol molecules within 5 Å of the ethoxyphenyl group. SWAXS (small/wide-angle X-ray scattering) validates MD-predicted aggregation, with structure factor () comparisons at varying concentrations (e.g., 0.5–2.0 M). Discrepancies >2% require force-field reparameterization .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For neuroactivity studies:
- Primary Neuronal Cultures : Treat rat cortical neurons (DIV 7–10) and measure Aβ levels via ELISA.
- Control for Solvent Effects : Compare DMSO vs. ethanol vehicle controls (≤0.1% v/v).
- Dose-Response Curves : Fit data to Hill equations to calculate EC/IC. Contradictions may arise from differences in cell lines (SH-SY5Y vs. PC12) or assay endpoints (apoptosis vs. oxidative stress) .
Q. What are the gene toxicity risks of this compound, and how are they assessed?
- Methodological Answer :
- Ames Test : Incubate Salmonella typhimurium TA98/TA100 strains with the compound (5–500 µg/plate) ± metabolic activation (S9 fraction). Mutagenicity is indicated by ≥2-fold revertant colony increase.
- Micronucleus Assay : Treat human lymphocytes (72 hr), fix with cytochalasin-B, and score micronuclei in binucleated cells. A significant increase (≥3% over vehicle) suggests clastogenicity. Ethoxyphenyl metabolites (e.g., quinones) may require detoxification pathway analysis (e.g., GST activity) .
Q. How does this compound interact with lipid bilayers, and what experimental designs quantify membrane permeability?
- Methodological Answer :
- Liposome Preparation : Form DOPC/DOPG (7:3) vesicles via extrusion (100 nm pores). Load with carboxyfluorescein (self-quenching) and monitor dye release (λ 485 nm, λ 520 nm).
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 sensor chips and measure compound binding (response units vs. concentration). Permeability coefficients () are derived from flux assays using PAMPA (parallel artificial membrane permeability assay) .
Data Contradiction Analysis
- Example : Discrepancies in bioactivity may arise from stereochemical purity. For chiral 2-butanol derivatives, enantiomeric excess (%ee) must be verified via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol). Impure samples (e.g., 80% (R)-enantiomer) can skew dose-response relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
